molecular formula C14H10BrClN2O2 B3855146 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3855146
M. Wt: 353.60 g/mol
InChI Key: YWVBFTIEVCTQTA-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of stem cell research.

Mechanism of Action

5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various signaling pathways, including the Wnt signaling pathway. By inhibiting GSK-3, 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide activates the Wnt pathway, which promotes the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. In addition to promoting the self-renewal and pluripotency of stem cells, 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to enhance the survival and proliferation of various cell types, including pancreatic beta cells and cardiomyocytes. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is its potency and selectivity as a GSK-3 inhibitor. It has been shown to be more effective than other GSK-3 inhibitors, such as lithium and SB-216763. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is its cost, which can be prohibitive for some research labs.

Future Directions

There are many potential future directions for the use of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide in scientific research. One area of interest is in the development of regenerative therapies for various diseases, such as diabetes and heart disease. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide could be used to enhance the differentiation of stem cells into specific cell types for transplantation. Another area of interest is in the study of the Wnt signaling pathway and its role in various diseases, such as cancer and Alzheimer's disease. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide could be used as a tool to study the effects of Wnt pathway activation on disease progression.

Scientific Research Applications

5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been widely used in scientific research, particularly in the field of stem cell research. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been used to enhance the differentiation of stem cells into various cell types, including neural, cardiac, and pancreatic cells.

properties

IUPAC Name

5-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVBFTIEVCTQTA-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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